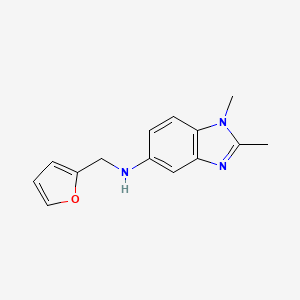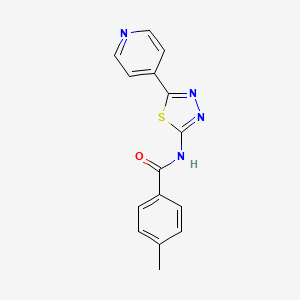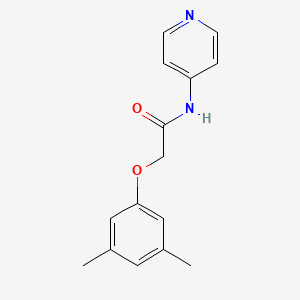![molecular formula C15H25N3O2 B7595474 N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CT-3 and is a synthetic derivative of the naturally occurring compound, cannabidiol. CT-3 has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various diseases and disorders.
Mécanisme D'action
The mechanism of action of CT-3 is not fully understood, but it is believed to work by modulating the activity of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including inflammation and pain perception. CT-3 is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CT-3 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of disease, including arthritis and multiple sclerosis. Additionally, CT-3 has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CT-3 in laboratory experiments is its high degree of purity, which allows for accurate dosing and reproducible results. Additionally, CT-3 has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one limitation of using CT-3 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CT-3. One area of interest is the development of CT-3-based therapies for the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CT-3 and to identify any potential side effects associated with its use. Finally, there is a need for the development of new synthesis methods that can produce CT-3 in larger quantities and at a lower cost.
Méthodes De Synthèse
CT-3 can be synthesized through a multi-step process that involves the reaction of cannabidiol with various reagents. The synthesis method is complex and involves several chemical reactions, including esterification and amidation. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
CT-3 has been the subject of numerous scientific studies, and its potential therapeutic applications are vast. It has been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as arthritis and multiple sclerosis. Additionally, CT-3 has been shown to have neuroprotective properties, which could make it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-11-13(12(2)18(3)17-11)9-14(19)16-10-15(20)7-5-4-6-8-15/h20H,4-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMANBNGIGJUOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NCC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)

